利格列净
描述
利格列净是一种药物,它作为钠-葡萄糖协同转运蛋白 1 和 2 的抑制剂。它最初被开发为一种潜在的肥胖症治疗方法,但也已被研究用于其他应用,例如治疗多囊卵巢综合征和非酒精性脂肪肝的症状 .
科学研究应用
化学: 用作研究钠-葡萄糖协同转运蛋白抑制的模型化合物。
生物学: 研究其对葡萄糖代谢和减重的影响。
医学: 探索其作为肥胖症、多囊卵巢综合征和非酒精性脂肪肝的治疗方法。
作用机制
利格列净通过抑制钠-葡萄糖协同转运蛋白 1 和 2 来发挥作用。这些转运蛋白负责肾脏和肠道中葡萄糖的重吸收。通过抑制这些转运蛋白,利格列净减少葡萄糖的重吸收,导致尿中葡萄糖排泄增加,血糖水平降低。这种机制也有助于通过减少热量吸收来减轻体重 .
生化分析
Biochemical Properties
Licogliflozin is a dual SGLT1/2 inhibitor acting on the intestine and kidney by reducing glycemic and calorie content . It interacts with the SGLT1 and SGLT2 proteins, which are responsible for glucose reabsorption in the kidneys . The inhibition of these proteins leads to a decrease in blood glucose levels .
Cellular Effects
Licogliflozin has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to improve left atrial dysfunction in a metabolic syndrome-related rat model of HFpEF . It also has a significant impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Licogliflozin involves its action as an SGLT2 inhibitor . It binds to the SGLT2 protein, inhibiting its function and leading to a decrease in glucose reabsorption in the kidneys . This results in a decrease in blood glucose levels .
Temporal Effects in Laboratory Settings
In laboratory settings, Licogliflozin has shown significant effects over time. For instance, after 12 weeks of treatment with Licogliflozin 150 mg, there was a significant 32% placebo-adjusted reduction in serum ALT . This indicates the long-term effects of Licogliflozin on cellular function in in vitro or in vivo studies.
Metabolic Pathways
Licogliflozin is involved in the metabolic pathway of glucose reabsorption in the kidneys . It interacts with the SGLT1 and SGLT2 proteins, which are key enzymes in this pathway . The inhibition of these proteins leads to a decrease in glucose reabsorption, affecting metabolic flux and metabolite levels .
Transport and Distribution
Given its role as an SGLT2 inhibitor, it can be inferred that it is likely transported to the kidneys where it exerts its effects .
Subcellular Localization
Given its role as an SGLT2 inhibitor, it can be inferred that it likely localizes to the cell membrane where the SGLT2 proteins are located .
准备方法
合成路线和反应条件
利格列净通过一个多步过程合成,涉及形成苯并二恶英环,然后进行糖基化。关键步骤包括:
苯并二恶英环的形成: 这涉及在酸性条件下使合适的酚衍生物与适当的二醇反应。
糖基化: 然后在路易斯酸催化剂存在下,使用合适的糖基供体对苯并二恶英中间体进行糖基化。
工业生产方法
利格列净的工业生产涉及放大合成路线,优化反应条件以确保高产率和纯度。这包括:
反应条件的优化: 确保反应在受控温度和压力下进行以最大限度地提高产率。
纯化: 使用结晶和色谱等技术纯化最终产品.
化学反应分析
反应类型
利格列净会经历几种类型的化学反应,包括:
氧化: 它可以被氧化形成各种代谢产物。
还原: 还原反应可以修饰分子中存在的官能团。
取代: 可以发生各种取代反应,特别是在芳香环上。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 条件取决于引入的取代基,但常见的试剂包括卤素和亲核试剂。
主要产品
相似化合物的比较
利格列净与其他钠-葡萄糖协同转运蛋白抑制剂(如卡格列净、恩格列净和索格列净)进行比较。虽然所有这些化合物都抑制钠-葡萄糖协同转运蛋白 2,但利格列净也抑制钠-葡萄糖协同转运蛋白 1,使其在双重抑制机制方面独树一帜。这种双重抑制与仅抑制钠-葡萄糖协同转运蛋白 2 的化合物相比,导致更有效的葡萄糖排泄和减重 .
类似化合物列表
- 卡格列净
- 恩格列净
- 索格列净
属性
IUPAC Name |
(2S,3R,4R,5S,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20-,21+,22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJAMQQAAMJFGB-ZQGJOIPISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1291094-73-9 | |
Record name | Licogliflozin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1291094739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Licogliflozin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15048 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | LICOGLIFLOZIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57J06X6EI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。